REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]#[CH:6].C([Li])CCC.B(F)(F)F.CCOCC.[CH:21]([C:23]([CH3:25])=[O:24])=[CH2:22]>C1(C)C=CC=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]#[C:6][CH2:22][CH2:21][C:23](=[O:24])[CH3:25] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is cooled to approximately -40°
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for about 2 hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to stand for about 16 hours at -5° to -10°
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for about 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
is quenched with water
|
Type
|
ADDITION
|
Details
|
50 Parts by volume of 3 N hydrochloric acid is added
|
Type
|
WAIT
|
Details
|
the mixture is kept at room temperature for about 16 hours, at the end of which time
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the aqueous and organic layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with toluene
|
Type
|
WASH
|
Details
|
washed successively with aqueous sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
thus affording the crude product
|
Type
|
DISTILLATION
|
Details
|
This material is purified by distillation under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |